6-Methyl-7-acetoxycoumarin
Description
General Overview of Coumarin (B35378) Chemical Structures and Core Heterocyclic Framework
Coumarins are a significant class of naturally occurring and synthetic heterocyclic compounds. Their core chemical structure is 2H-1-benzopyran-2-one, which consists of a benzene (B151609) ring fused to an α-pyrone ring. This bicyclic framework, also known as a chromen-2-one, imparts notable chemical stability and reactivity, making it a valuable scaffold in organic chemistry. chemmethod.comscispace.com The lactone ring within the coumarin structure is a key feature, influencing its chemical behavior and interactions.
Historical Context of Methylated and Acetylated Coumarin Research within Organic Chemistry
The study of coumarins dates back to 1820 when it was first isolated. The synthesis of coumarin was first achieved by William Henry Perkin in 1868. Research into methylated and acetylated coumarins has been a continuous area of investigation. Acetylation of hydroxycoumarins is a common synthetic step, often used to create ester derivatives or as a protecting group strategy. orgsyn.org The Fries rearrangement, a reaction that converts phenolic esters to hydroxyaryl ketones, has been extensively studied with acetoxycoumarins. rsc.orgias.ac.inthermofisher.com This reaction allows for the introduction of acetyl groups onto the benzene ring of the coumarin, a key step in synthesizing various derivatives. rsc.orgmdpi.com Early work focused on understanding the influence of substituents on the rearrangement's regioselectivity. ias.ac.in
Structural Significance of 6-Methyl-7-acetoxycoumarin within the Benzopyran-2-one Class
The compound this compound is a derivative of the core benzopyran-2-one structure, featuring two key substituents on the benzene ring: a methyl group at position C6 and an acetoxy group at position C7. The positions and nature of these substituents significantly influence the molecule's physicochemical and spectroscopic properties. The methyl group is an electron-donating group, which can affect the electron density of the aromatic ring. The acetoxy group, an ester, modifies the polarity and reactivity of the parent 7-hydroxycoumarin. The substitution pattern is crucial in determining the molecule's potential applications and interactions with other molecules.
Current State of Academic Research on Substituted Coumarins and the Specific Focus on this compound
Academic research on substituted coumarins is vast and multidisciplinary. chemmethod.comiiarjournals.org Scientists are exploring their synthesis and potential applications, driven by the diverse properties exhibited by different derivatives. mdpi.com Research often focuses on creating new derivatives through reactions like the Pechmann condensation, Perkin reaction, and Knoevenagel condensation to access a wide range of substituted coumarins. jmchemsci.comwordpress.comscispace.com While extensive research exists for related compounds like 7-acetoxy-4-methylcoumarin (B160210) medchemexpress.comnist.gov and various 6-substituted coumarins, researchgate.net specific in-depth studies focusing solely on this compound are less common. Much of the available information is derived from broader studies on coumarin derivatives or as an intermediate in more complex syntheses.
Research Scope and Objectives for In-depth Investigation of this compound
The objective of this article is to collate and present a focused scientific investigation into this compound. The scope is strictly limited to its fundamental chemical characteristics, established synthetic methodologies, and analytical characterization techniques. This review will systematically detail its properties and the scientific methods used for its preparation and identification, based on available scientific literature.
Properties
CAS No. |
53811-55-5 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(6-methyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H10O4/c1-7-5-9-3-4-12(14)16-11(9)6-10(7)15-8(2)13/h3-6H,1-2H3 |
InChI Key |
AYHSRSLMDCLHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)C)OC(=O)C=C2 |
Origin of Product |
United States |
Chemical and Physical Properties of 6 Methyl 7 Acetoxycoumarin
The chemical and physical properties of 6-Methyl-7-acetoxycoumarin are summarized below. These properties are crucial for its handling, application in synthesis, and analytical detection.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | smolecule.com |
| Molecular Weight | 218.20 g/mol | smolecule.com |
| CAS Number | 53811-55-5 | smolecule.com |
| Physical State | Solid (predicted) | |
| Appearance | White crystals (for related compounds) | nih.gov |
| Odor | Coconut-like aroma (for 6-methylcoumarin) | nih.gov |
| Melting Point | Not available. (Related compound 7-acetoxy-4-methylcoumarin (B160210): 150-153 °C) | chempedia.in |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, chloroform, and ethyl acetate (B1210297). Insoluble in water. | nih.gov |
| UV-Vis Absorption | Coumarin (B35378) derivatives typically exhibit absorption spectra in the UV region between 250-350 nm. researchgate.net The exact λmax for this compound is not specified in the reviewed literature. | researchgate.net |
| Fluorescence | Acetoxycoumarins are known to be fluorescent. ontosight.ai The specific emission spectrum depends on the solvent and substitution pattern. nih.gov | ontosight.ainih.gov |
Advanced Spectroscopic and Structural Characterization of 6 Methyl 7 Acetoxycoumarin
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The spectrum of 6-Methyl-7-acetoxycoumarin displays distinct signals corresponding to the aromatic protons, the methyl group on the coumarin (B35378) ring, and the methyl group of the acetoxy substituent.
The proton H-4 is typically found downfield due to the deshielding effect of the nearby carbonyl group in the pyrone ring. msu.edu The protons H-3 and H-4, being on a double bond, exhibit a characteristic coupling constant. The chemical shift of the aromatic proton H-5 is influenced by the ortho-acetoxy group, while the H-8 proton is affected by the adjacent pyrone ring. ias.ac.in The two methyl groups, one attached to the aromatic ring (C-6) and the other in the acetoxy group, appear as sharp singlet peaks in distinct regions of the spectrum.
¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~ 6.4 | d |
| H-4 | ~ 7.7 | d |
| H-5 | ~ 7.4 | s |
| H-8 | ~ 6.9 | s |
| 6-CH₃ | ~ 2.3 | s |
| OCOCH₃ | ~ 2.4 | s |
Note: Predicted values based on typical shifts for coumarin derivatives. Actual values may vary based on solvent and instrument frequency.
¹³C NMR spectroscopy maps the carbon framework of the molecule. The spectrum for this compound shows signals for all twelve carbons. The carbonyl carbons of the lactone and the acetoxy group are particularly noteworthy, appearing at the low-field end of the spectrum (~160-170 ppm). Quaternary carbons, those without attached protons, can also be identified. mensagitat.org The chemical shifts provide evidence for the substitution pattern on the benzene (B151609) ring. chemicalbook.comspectrabase.com
¹³C NMR Chemical Shift Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 (Lactone C=O) | ~ 161.0 |
| C-3 | ~ 116.0 |
| C-4 | ~ 143.0 |
| C-4a | ~ 118.0 |
| C-5 | ~ 125.0 |
| C-6 | ~ 120.0 |
| C-7 | ~ 150.0 |
| C-8 | ~ 110.0 |
| C-8a | ~ 153.0 |
| 6-CH₃ | ~ 16.0 |
| C=O (Acetoxy) | ~ 169.0 |
| CH₃ (Acetoxy) | ~ 21.0 |
Note: Predicted values based on typical shifts for coumarin derivatives. Actual values may vary based on solvent.
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. academicjournals.orgresearchgate.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. github.io For this compound, a key correlation would be observed between H-3 and H-4, confirming their vicinity in the pyrone ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). github.ioajbls.com It allows for the direct assignment of carbon signals based on their known proton partners, for instance, linking the signal at ~2.3 ppm to the C-6 methyl carbon and the signal at ~7.7 ppm to the C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). github.ioajbls.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:
The protons of the 6-CH₃ group to carbons C-5, C-6, and C-7.
The protons of the acetoxy methyl group to the acetoxy carbonyl carbon (C=O).
The H-5 proton to carbons C-4, C-6, C-7, and C-8a.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation or the Raman scattering, which correspond to specific molecular vibrations. ahievran.edu.trresearchgate.net
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl (C=O) stretching vibration appears around 1720-1740 cm⁻¹, while the ester carbonyl of the acetoxy group appears at a slightly higher frequency, typically around 1760-1770 cm⁻¹. researchgate.net Other significant bands include C=C stretching vibrations for the aromatic and pyrone rings (1500-1650 cm⁻¹) and C-O stretching vibrations for the lactone and ester linkages (1000-1300 cm⁻¹). researchgate.netresearchgate.net
Raman spectroscopy provides complementary information. researchgate.netnanoient.org The aromatic C=C stretching bands are often strong in the Raman spectrum, as are the vibrations of the methyl groups.
Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Acetoxy C=O | Stretching | 1765 |
| Lactone C=O | Stretching | 1730 |
| Aromatic/Pyrone C=C | Stretching | 1620, 1580, 1500 |
| C-O-C (Ester/Lactone) | Asymmetric/Symmetric Stretching | 1200, 1130 |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies
Mass spectrometry provides the exact molecular weight and offers insight into the structure through analysis of fragmentation patterns. For this compound (C₁₂H₁₀O₄), the molecular weight is 218.21 g/mol .
In electron ionization (EI-MS), the molecular ion peak [M]⁺˙ would be observed at m/z 218. The fragmentation is characteristic of coumarin structures. benthamopen.com A primary and highly characteristic fragmentation step for 7-acetoxycoumarins is the loss of ketene (B1206846) (H₂C=C=O, 42 Da) from the acetoxy group to form a stable hydroxycoumarin radical cation at m/z 176. researchgate.net This intermediate ion, corresponding to 7-hydroxy-6-methylcoumarin, then undergoes the classic coumarin fragmentation by losing a molecule of carbon monoxide (CO, 28 Da) to yield a major fragment ion at m/z 148. benthamopen.commdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within the molecule and is sensitive to the extent of the conjugated π-system. uminho.pt Coumarins typically exhibit two main absorption bands in the UV region. cdnsciencepub.comresearchgate.net For this compound, these bands arise from π→π* transitions within the conjugated benzopyrone system. The substituents on the benzene ring, the methyl and acetoxy groups, act as auxochromes and can influence the position and intensity of these absorption maxima (λ_max). philadelphia.edu.jo
Typical UV-Vis Absorption Data for this compound (in Ethanol)
| Transition | Approximate λ_max (nm) |
|---|---|
| Band I | ~ 320-330 |
| Band II | ~ 250-260 |
Note: Values are estimates based on similar coumarin structures.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as the conformation of the molecule in the solid state. Furthermore, it reveals how molecules are packed together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π–π stacking.
A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a specific crystal structure for this compound. While the crystal structures of several related coumarin derivatives have been determined and are available in the literature, the explicit crystallographic data for this compound has not been reported.
In the absence of experimental crystallographic data for this compound, computational methods such as Density Functional Theory (DFT) could be employed to predict its three-dimensional structure. These theoretical models, while useful, await experimental validation through future X-ray crystallographic studies.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential technique for studying chiral molecules—molecules that are non-superimposable on their mirror images. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformational features of chiral compounds.
This section is not applicable to this compound in its parent form, as the molecule itself is not chiral. A thorough review of the scientific literature did not reveal the synthesis or study of any chiral derivatives of this compound. Therefore, no studies utilizing chiroptical spectroscopy for this specific compound or its derivatives have been reported. Should chiral derivatives of this compound be synthesized in the future, for instance by the introduction of a chiral center, then chiroptical techniques like Circular Dichroism would become a highly relevant tool for their stereochemical characterization.
Computational and Theoretical Investigations of 6 Methyl 7 Acetoxycoumarin
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Elucidation
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. physchemres.orgahievran.edu.tr The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. physchemres.orgorientjchem.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org This property is often associated with higher polarizability and potential for biological activity. ahievran.edu.tr In coumarin (B35378) derivatives, the HOMO is typically distributed over the coumarin ring system, particularly the electron-rich benzene (B151609) moiety, while the LUMO is often localized on the pyrone ring, especially around the C3=C4 double bond and the carbonyl group. orientjchem.orgresearchgate.net
For 6-Methyl-7-acetoxycoumarin, the HOMO would be expected to have significant density on the benzene part of the coumarin nucleus and the oxygen atom of the acetoxy group, reflecting its electron-donating character. The LUMO would likely be concentrated on the α,β-unsaturated carbonyl system of the pyrone ring, which acts as the primary electron-accepting region. The methyl group at the C6 position and the acetoxy group at the C7 position modulate these electronic properties. Theoretical calculations for related acetoxycoumarins provide insight into the expected energy values. ahievran.edu.tr
Table 1: Representative Frontier Molecular Orbital Energies for Acetoxycoumarin Derivatives (Calculated via DFT) Note: This table presents typical values for acetoxycoumarin analogs as direct data for the title compound is not available in the cited literature. The values are illustrative of the electronic properties.
| Parameter | Representative Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.85 eV | Electron-donating capability |
| ELUMO | ~ -2.50 eV | Electron-accepting capability |
Data adapted from studies on structurally similar coumarins. ahievran.edu.tr
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in experimental Infrared (IR) and Raman spectra. nanoient.orgniscpr.res.in By computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. ijcrar.com However, calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. niscpr.res.in To improve accuracy, these theoretical frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). researchgate.net
The correlation between scaled theoretical frequencies and experimental data allows for the precise assignment of vibrational modes. ahievran.edu.trresearchgate.net For this compound, key vibrational modes would include the C=O stretching of the lactone and the acetoxy group, C-O-C stretching, aromatic C=C stretching, and CH3 bending vibrations. Studies on analogous compounds like 3-acetyl-7-methoxycoumarin and 7-methoxy-4-bromomethylcoumarin provide a strong basis for these assignments. ahievran.edu.trnanoient.org
Table 2: Correlation of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Related Coumarin Structures Note: This table is a composite based on data from closely related coumarin derivatives to illustrate the expected vibrational modes for this compound.
| Vibrational Assignment | Calculated (Scaled) Frequency (cm⁻¹) | Experimental (FT-IR/Raman) Frequency (cm⁻¹) |
|---|---|---|
| Lactone C=O Stretch | ~1725 | ~1730 |
| Acetoxy C=O Stretch | ~1760 | ~1765 |
| Aromatic C=C Stretch | ~1615, 1560 | ~1620, 1565 |
| C-O-C Stretch (Lactone) | ~1190 | ~1195 |
| C-O-C Stretch (Acetoxy) | ~1125 | ~1130 |
Data compiled from studies on 7-substituted and acetoxy-coumarins. ahievran.edu.trnanoient.orgijcrar.com
The distribution of electron density within a molecule is fundamental to understanding its electrostatic properties and intermolecular interactions. Mulliken population analysis is a common method for calculating partial atomic charges, which indicate the electron-rich (negative charge) and electron-poor (positive charge) sites. researchgate.netresearchgate.netwikipedia.org For this compound, the oxygen atoms of the lactone and acetoxy carbonyl groups are expected to carry the most significant negative charges, making them nucleophilic centers and potential hydrogen bond acceptors. researchgate.netniscpr.res.in
The Molecular Electrostatic Potential (MEP) provides a visual map of the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas (e.g., around carbonyl oxygens), while regions of positive potential (blue) indicate electron-poor areas (e.g., around hydrogen atoms). Regions of neutral potential are colored green. ahievran.edu.tr For this compound, the MEP would clearly highlight the strong negative potential around the carbonyl oxygens, making them the most likely sites for electrophilic attack.
Table 3: Representative Calculated Mulliken Atomic Charges for Key Atoms in Acetoxycoumarin Analogs Note: Charges are based on DFT calculations for similar coumarin structures and are illustrative.
| Atom | Representative Mulliken Charge (e) |
|---|---|
| Lactone Carbonyl Oxygen | -0.64 |
| Acetoxy Carbonyl Oxygen | -0.62 |
| Lactone Ring Oxygen | -0.58 |
| Carbonyl Carbon (Lactone) | +0.75 |
Data adapted from DFT studies on related coumarins. orientjchem.orgniscpr.res.in
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Target Interactions
While DFT provides insight into the static, minimum-energy state of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, molecular flexibility, and interactions with other molecules, such as solvent or biological targets. nih.govacs.org
For this compound, MD simulations are particularly useful for sampling the conformational space of the flexible acetoxy group and observing the molecule's behavior in different environments, such as in a lipid bilayer, which can serve as a model for a cell membrane. spu.edu.syajrconline.org Studies on 7-acetoxycoumarin (B77463) and 7-acetoxy-4-methylcoumarin (B160210) have used MD simulations to determine their preferred location and orientation within a dimyristoylphosphatidylcholine (B1235183) (DMPC) or dioleoylphosphatidylcholine (DOPC) lipid bilayer. spu.edu.syajrconline.org These simulations revealed that the coumarin derivatives tend to reside at the lipid-water interface, with the polar acetoxy group oriented towards the aqueous phase and the more hydrophobic coumarin ring system inserted into the upper portion of the lipid acyl chain region. spu.edu.sy
MD simulations are also instrumental in studying ligand-target interactions. After docking a ligand into the active site of a protein, MD can be used to assess the stability of the binding pose and analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex over time. mdpi.comnih.gov This provides a more dynamic and realistic picture of the binding event than static docking alone.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical model that analyzes the topology of the electron density (ρ) to define atoms and chemical bonds. researchgate.net QTAIM provides a rigorous physical basis for chemical concepts like bonding and molecular structure. researchgate.net The analysis focuses on the critical points in the electron density, particularly bond critical points (BCPs), which are found between two interacting atoms.
The properties of the electron density at a BCP, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), provide quantitative information about the nature of the chemical bond.
Covalent bonds are typically characterized by a high ρBCP and a negative ∇²ρBCP, indicating a concentration of electron density between the nuclei.
Closed-shell interactions , such as ionic bonds, hydrogen bonds, and van der Waals interactions, show a low ρBCP and a positive ∇²ρBCP, indicating depletion of electron density in the internuclear region.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Interactions and Biological Potential
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govscispace.com The fundamental principle is that the structural and electronic properties of a molecule, known as molecular descriptors, determine its biological function. nih.gov
A QSAR study on a series of coumarin derivatives, including this compound, would involve several steps:
Data Set Selection: A set of structurally related coumarins with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov
For coumarins, QSAR studies have shown that descriptors related to lipophilicity (logP), molar refractivity, and electronic properties (like dipole moment) often correlate well with activities such as anticancer, immunomodulatory, and antimycobacterial effects. A validated QSAR model can be used to predict the activity of new, unsynthesized coumarin derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and screening. scispace.com
Enzyme Inhibition and Modulation Studies
Glutathione S-transferase (GST) Inhibition Mechanisms and Binding Interactions
This compound has been identified as an inhibitor of Glutathione S-transferase (GST). nih.govmedchemexpress.com The inhibition of GST activity is considered proportional to the activity of acetoxycoumarin:protein transacetylase (TAase). nih.govsemanticscholar.org This transacetylase facilitates the transfer of the acetyl group from the acetoxycoumarin to a protein, in this case, GST, leading to its inhibition. nih.govresearchgate.net
The efficiency of this process is dependent on the position of the acetoxy group on the coumarin ring system. Studies comparing different acetoxy-4-methylcoumarins have shown that the substrate efficiency for TAase-mediated GST inhibition follows the order: 7-acetoxy-4-methylcoumarin > 6-acetoxy-4-methylcoumarin > 5-acetoxy-4-methylcoumarin. nih.gov To achieve a similar level of GST inhibition, the required concentration of 6-acetoxy-4-methylcoumarin was double that of 7-acetoxy-4-methylcoumarin, indicating a higher efficiency for the 7-acetoxy isomer. nih.gov The presence of a diacetoxy configuration, as in 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC), results in an even greater level of GST inhibition, approximately twice that of 7-acetoxy-4-methylcoumarin. nih.gov This suggests that the proximity of the acetoxy group to the oxygen heteroatom on the benzenoid ring enhances the acetyl group transfer capability. nih.gov
It has also been noted that the introduction of a carboxylic acid group on the benzenoid ring of 7-acetoxy-4-methylcoumarin does not significantly affect the TAase-mediated inhibition of GST. semanticscholar.org
Cytochrome P450 (CYP) Enzyme Interactions and Their Role in Xenobiotic Metabolism and Inhibition Kinetics
Coumarins and their derivatives are known to interact with Cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of xenobiotics. nih.govresearchgate.net These interactions can involve the coumarin acting as a substrate or an inhibitor of the CYP enzyme. nih.gov Different CYP isoforms exhibit varying activities towards coumarin derivatives. For instance, human CYP1A2 is a key enzyme in the metabolism of many drugs in the liver, while CYP1A1 and CYP1B1 are primarily found in extrahepatic tissues. acs.org
The metabolism of coumarins often involves hydroxylation and dealkylation reactions catalyzed by CYP enzymes. nih.gov For example, 7-alkoxycoumarins can undergo 7-dealkylation by enzymes like CYP2D6. nih.gov The structural features of the coumarin derivative, such as the presence and position of substituents, significantly influence their interaction with specific CYP isoforms. nih.gov
While specific kinetic data for this compound's interaction with the full spectrum of CYP enzymes is not extensively detailed in the provided context, the general behavior of coumarins suggests it would be a substrate and/or inhibitor for certain CYP isoforms. The metabolism of this compound would likely involve the deacetylation to its corresponding hydroxycoumarin, which can then be further metabolized. The methyl group at the 6-position and the acetoxy group at the 7-position will dictate the binding orientation within the active site of different CYP enzymes, thereby determining the selectivity and efficiency of its metabolism. acs.org
Investigating Protein Acetylation Mechanisms (Enzymatic and Non-Enzymatic) by the Acetoxy Moiety
The acetoxy group of this compound plays a crucial role in protein acetylation. This process can occur through both enzymatic and non-enzymatic mechanisms.
Enzymatic Acetylation: A novel enzyme system involving Calreticulin (B1178941) Transacetylase (CRTAase) has been shown to utilize acetoxycoumarins to acetylate proteins. nih.govnih.gov This enzyme facilitates the transfer of the acetyl group from the acetoxycoumarin to target proteins. nih.govsemanticscholar.org The activity of this transacetylase can be indirectly measured by the extent of GST inhibition. nih.gov Studies have identified that the P-domain of human calreticulin possesses this transacetylase activity. nih.gov
Non-Enzymatic Acetylation: 7-acetoxy-4-methylcoumarin has been demonstrated to acetylate proteins like Bovine Serum Albumin (BSA) in a time and concentration-dependent manner without the presence of any enzyme. nih.gov In this process, the less fluorescent 7-acetoxy-4-methylcoumarin undergoes self-hydrolysis in the presence of the protein in a polar solvent, yielding the highly fluorescent 7-hydroxy-4-methylcoumarin and an acetate (B1210297) ion, which can then acetylate the protein. nih.gov This non-enzymatic acetylation capability suggests that the molecule itself can directly modify proteins. nih.gov
Cellular Signaling Pathway Modulation
Activation/Inhibition of Melanogenesis-Related Signaling Cascades (e.g., PKA/CREB, MAPK, AKT/PI3K, GSK3β/β-Catenin)
Studies on related coumarin derivatives have shed light on the potential mechanisms by which this compound might influence melanogenesis. The process of melanin (B1238610) synthesis is regulated by a complex network of signaling pathways. researchgate.net
PKA/CREB Pathway: The cAMP-dependent protein kinase (PKA)/cAMP response element-binding protein (CREB) pathway is a key regulator of melanogenesis. mdpi.comscispace.com Activation of PKA leads to the phosphorylation of CREB, which in turn upregulates the expression of microphthalmia-associated transcription factor (MITF). mdpi.comscispace.com MITF is a master regulator of melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and TRP-2. researchgate.netmdpi.com Studies on 6-methylcoumarin (B191867) have shown that it increases PKA phosphorylation, suggesting an activation of this pathway to stimulate melanogenesis. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) family, including JNK, ERK, and p38, also plays a significant role in regulating MITF expression. mdpi.com The effect of coumarins on this pathway can be compound-dependent. mdpi.com For instance, 7-acetoxy-4-methylcoumarin has been shown to increase the phosphorylation of JNK, ERK, and p38, leading to increased MITF expression and melanogenesis. mdpi.com Conversely, another study on 6-methylcoumarin reported increased phosphorylation of p38 and JNK but decreased phosphorylation of ERK. nih.gov
AKT/PI3K Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another crucial regulator of melanogenesis. researchgate.netmdpi.com Activation of this pathway generally inhibits melanin production. scispace.commdpi.com 7-acetoxy-4-methylcoumarin has been found to reduce the expression of AKT in a concentration-dependent manner, suggesting that its melanogenic effect is partly due to the downregulation of the AKT pathway. mdpi.com Similarly, 6-methylcoumarin was also observed to decrease the phosphorylation of Akt. nih.gov
GSK3β/β-Catenin Pathway: The Glycogen synthase kinase 3β (GSK3β)/β-catenin signaling pathway is also implicated in the regulation of melanogenesis. researchgate.netmdpi.com Activation of this pathway, specifically the phosphorylation of GSK3β and β-catenin, has been shown to be stimulated by 6-methylcoumarin, leading to an increase in melanogenesis. nih.govresearchgate.net
Table 1: Modulation of Melanogenesis-Related Signaling Pathways by Coumarin Derivatives
| Signaling Pathway | Effect of 7-acetoxy-4-methylcoumarin | Effect of 6-methylcoumarin |
| PKA/CREB | Not explicitly stated, but PKA/CREB is a known melanogenesis pathway. mdpi.comscispace.com | Increased PKA phosphorylation, decreased CREB phosphorylation. nih.gov |
| MAPK | Increased phosphorylation of JNK, ERK, and p38. mdpi.com | Increased p38 and JNK phosphorylation, decreased ERK phosphorylation. nih.gov |
| AKT/PI3K | Reduced AKT expression. mdpi.com | Decreased Akt phosphorylation. nih.gov |
| GSK3β/β-Catenin | Not explicitly stated, but GSK3β/β-catenin is a known melanogenesis pathway. researchgate.netmdpi.com | Activated GSK3β and β-catenin phosphorylation. nih.govresearchgate.net |
Exploration of Other Intracellular Signaling Crosstalks
Beyond melanogenesis, coumarin derivatives have been shown to interact with other significant intracellular signaling pathways. For example, 6-methylcoumarin has demonstrated anti-inflammatory effects by reducing the phosphorylation of the MAPK family and IκBα in the nuclear factor-kappa B (NF-κB) pathway in lipopolysaccharide-stimulated macrophages. nih.gov This suggests a broader role for these compounds in modulating inflammatory responses.
Furthermore, the PI3K/AKT pathway is a central regulator of various cellular processes, including cell survival, growth, and apoptosis. mdpi.comfrontiersin.org The inhibition of this pathway is a target for cancer therapy. mdpi.comnih.gov The ability of coumarin derivatives to modulate AKT phosphorylation, as seen in melanogenesis studies, points to potential crosstalk with pathways controlling cell proliferation and survival. mdpi.comnih.gov The interplay between these signaling cascades is complex and can be cell-type and context-dependent. For instance, mechanical stress can regulate osteogenesis and adipogenesis through the PI3K/Akt/GSK-3β/β-catenin signaling pathway, highlighting the diverse roles of this cascade. nih.gov
Antiproliferative and Apoptosis-Inducing Mechanisms in In Vitro Cancer Cell Models
The cytotoxic effects of this compound and its derivatives are a subject of growing interest in cancer research. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines through mechanisms that involve halting the cell cycle and inducing programmed cell death, or apoptosis.
Cell Cycle Progression Analysis by Flow Cytometry
Flow cytometry analysis is a powerful technique used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies on coumarin derivatives have revealed their capacity to interfere with the normal progression of the cell cycle in cancer cells.
For instance, certain acetoxycoumarin derivatives have been shown to cause cell cycle arrest at different phases in A549 lung and CRL 1548 liver cancer cell lines. nih.goviiarjournals.org One particular derivative, compound 7, induced a concentration-dependent cell cycle arrest in the S/G2 phase in the A549 lung cancer cell line. iiarjournals.org In another study, a 7,8-dihydroxy-3-arylcoumarin derivative, compound 7h, was found to cause a significant arrest of MDA-MB-231 breast cancer cells in the S phase and a moderate arrest in the G2/M phase. iiarjournals.org This arrest was accompanied by the upregulation of cyclins A/B1, p21, and CDKs 4/6, and downregulation of cyclin E2 and CDK2 regulatory proteins. iiarjournals.org
Similarly, other coumarin derivatives have demonstrated the ability to induce cell cycle arrest. For example, some halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were found to induce G2/M phase arrest in HepG2 cells and S and G2/M phase arrest in A549 cells. mdpi.com Furthermore, 7-hydroxycoumarin has been shown to cause a G2/M phase arrest in cisplatin-resistant ovarian cancer cells. tjpr.org
Table 1: Effect of Coumarin Derivatives on Cancer Cell Cycle Progression
| Compound | Cell Line | Effect on Cell Cycle | Key Molecular Changes | Reference |
|---|---|---|---|---|
| Acetoxycoumarin derivative (compound 7) | A549 (lung cancer) | S/G2 phase arrest | - | iiarjournals.org |
| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin (7h) | MDA-MB-231 (breast cancer) | S and G2/M phase arrest | ↑ Cyclins A/B1, p21, CDKs 4/6; ↓ Cyclin E2, CDK2 | iiarjournals.org |
| Halogenated benzofuran (B130515) derivative (compound 7) | HepG2 (liver cancer) | G2/M phase arrest | - | mdpi.com |
| Halogenated benzofuran derivative (compound 8) | A549 (lung cancer) | S and G2/M phase arrest | - | mdpi.com |
| 7-Hydroxycoumarin | Cisplatin-resistant ovarian cancer | G2/M phase arrest | ↓ Mitotic entry regulatory proteins | tjpr.org |
Molecular Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Mitochondrial Pathway Perturbation)
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Coumarins have been shown to trigger apoptosis through various molecular pathways, primarily involving the activation of caspases and the perturbation of the mitochondrial pathway. nih.gov
The mitochondrial pathway of apoptosis is a major route for cell death, initiated by various cellular stresses. nih.gov This pathway involves the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c, which then activate a cascade of caspases. nih.govscielo.org.ar Caspases are a family of proteases that execute the final stages of apoptosis. bio-rad-antibodies.com They are classified as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, -6, -7). bio-rad-antibodies.com
Studies have shown that coumarin derivatives can induce apoptosis by activating this mitochondrial pathway. For example, some coumarin-based complexes have been found to decrease the mitochondrial membrane potential and induce the production of reactive oxygen species (ROS) in MDA-MB-231 breast cancer cells. nih.gov This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately activating caspase-3. nih.gov The Bcl-2 family of proteins are key regulators of the mitochondrial pathway, with members like Bax promoting apoptosis and others like Bcl-2 inhibiting it. bio-rad-antibodies.com
Furthermore, the activation of initiator caspases, such as caspase-8 and caspase-9, is a crucial step in apoptosis. bio-rad-antibodies.com Caspase-8 is typically activated in the extrinsic pathway, while caspase-9 is activated in the intrinsic (mitochondrial) pathway. scielo.org.arbio-rad-antibodies.com Once activated, these initiator caspases cleave and activate the executioner caspases, leading to the dismantling of the cell. bio-rad-antibodies.com Research has demonstrated that various coumarins can activate these caspase cascades in different cancer cell lines. tjpr.orgnih.govfrontiersin.org For instance, 7-hydroxycoumarin has been shown to induce apoptosis in cisplatin-resistant ovarian cancer cells through a caspase-linked pathway. tjpr.org
Modulation of Specific Gene and Protein Expression Related to Cell Growth and Death (e.g., MITF, Tyrosinase)
In addition to their effects on the cell cycle and apoptosis, coumarins can also modulate the expression of specific genes and proteins involved in cell growth and death. A notable example is the effect of 7-acetoxy-4-methylcoumarin (7A4MC) on melanoma cells. mdpi.com
In B16F10 melanoma cells, 7A4MC has been shown to increase the expression of microphthalmia-associated transcription factor (MITF). mdpi.com MITF is a key regulator of melanocyte development and has been identified as a lineage survival oncogene in melanoma. nih.gov The increased expression of MITF by 7A4MC leads to the upregulation of its target genes, including tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). mdpi.com These enzymes are crucial for melanin biosynthesis. mdpi.com
The study on 7A4MC also revealed that it stimulates melanogenesis by increasing the phosphorylation of c-Jun N-terminal kinases (JNK) and reducing the phosphorylation of protein kinase B (AKT). mdpi.com This indicates that 7A4MC can modulate signaling pathways that are critical for both cell growth and differentiation in melanoma cells.
Anti-inflammatory Mechanisms in Macrophage and Other Inflammatory Cell Lines
6-Methylcoumarin has demonstrated significant anti-inflammatory properties in in vitro models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govdntb.gov.uanih.gov The anti-inflammatory effects are mediated through the inhibition of key inflammatory mediators and the modulation of crucial signaling pathways.
When macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, they produce a range of pro-inflammatory molecules. 6-Methylcoumarin has been shown to concentration-dependently reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in these cells. nih.govnih.govresearchgate.net This inhibition is achieved by suppressing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
Furthermore, 6-methylcoumarin effectively decreases the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in a concentration-dependent manner. nih.govdntb.gov.uanih.gov
The underlying mechanism for these anti-inflammatory effects involves the regulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.govdntb.gov.uanih.gov 6-Methylcoumarin has been observed to reduce the phosphorylation of the MAPK family proteins and inhibit the degradation of IκBα, a key step in the activation of the NF-κB pathway. nih.govdntb.gov.ua By targeting these signaling cascades, 6-methylcoumarin can effectively dampen the inflammatory response in macrophages.
Table 2: Anti-inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator/Pathway | Effect of 6-Methylcoumarin | Reference |
|---|---|---|
| Nitric Oxide (NO) Production | Decreased | nih.govnih.govresearchgate.net |
| Prostaglandin E2 (PGE2) Production | Decreased | nih.govnih.gov |
| iNOS Protein Expression | Decreased | nih.govnih.gov |
| COX-2 Protein Expression | Decreased | nih.govnih.gov |
| TNF-α Production | Decreased | nih.govdntb.gov.uanih.gov |
| IL-6 Production | Decreased | nih.govdntb.gov.uanih.govresearchgate.net |
| IL-1β Production | Decreased | nih.govdntb.gov.uanih.gov |
| MAPK Phosphorylation | Decreased | nih.govdntb.gov.ua |
| IκBα Degradation (NF-κB Pathway) | Inhibited | nih.govdntb.gov.ua |
Antimicrobial Action Mechanisms Against Specific Microorganisms (e.g., Bacterial and Fungal Cellular Processes)
Coumarins, including 6-methylcoumarin, have been recognized for their antimicrobial properties against a range of pathogenic microorganisms, including bacteria and fungi. nih.govencyclopedia.pubmdpi.com
In the context of antibacterial activity, 6-methylcoumarin has shown inhibitory effects against Ralstonia solanacearum, a plant-pathogenic bacterium. encyclopedia.pub Studies on a related compound, 7-methoxycoumarin, have provided insights into the potential mechanisms of action. 7-Methoxycoumarin was found to destroy the bacterial cell membrane of R. solanacearum and inhibit its biofilm formation. frontiersin.org It also suppressed the expression of virulence-associated genes. frontiersin.org Another study on 6-methylcoumarin indicated that it caused cell elongation and disrupted cell division in R. solanacearum. nih.gov
Regarding antifungal activity, 6-methylcoumarin has been identified as a potent inhibitor of the mycelial growth of various forest pathogenic fungi, including Valsa mali, the causative agent of apple tree Valsa canker. nih.gov While the precise mechanism of action against fungi is still under investigation, studies on other coumarin derivatives offer some clues. For instance, silver(I) complexes of coumarin-3-carboxylates have been shown to disrupt cytochrome synthesis, which is essential for cellular respiration in fungi. researchgate.net
Investigation of Specific Receptor Binding and Ligand-Target Interactions
The biological activities of coumarins are often initiated by their interaction with specific molecular targets, such as receptors and enzymes. Molecular docking studies and other computational methods are valuable tools for predicting and analyzing these interactions.
Research on various coumarin derivatives has explored their binding potential to different receptors. For example, in the context of antiplatelet activity, molecular docking studies have been used to investigate the binding of coumarin derivatives to β2- and α2-adrenoreceptors. nih.gov In the field of Alzheimer's disease research, coumarin-Schiff base hybrids have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), with molecular docking and molecular dynamics simulations used to understand their binding interactions with the enzyme. mdpi.com
Specifically for 7-acetoxycoumarin, it has been utilized as a substrate in screening assays to identify synthetic receptors with esterase activity. acs.org The hydrolysis of 7-acetoxycoumarin to the fluorescent 7-hydroxycoumarin serves as an indicator of catalytic activity. acs.org
Furthermore, studies have investigated the interaction of 7-alkoxycoumarins with the aryl hydrocarbon receptor (AhR), a transcription factor involved in various physiological and pathological processes. researchgate.net These studies have highlighted the importance of the substituent at the 7-position of the coumarin ring for AhR activation. researchgate.net
While specific receptor binding studies for this compound are not extensively detailed in the provided context, the research on related coumarin derivatives underscores the importance of ligand-target interactions in mediating their diverse pharmacological effects.
Conclusion
Established Synthetic Pathways to the Coumarin Nucleus (e.g., Pechmann Condensation and its Variants)
The formation of the coumarin scaffold is a fundamental step in the synthesis of this compound. Several classical methods are employed for this purpose, with the Pechmann condensation being one of the most prominent. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. Variations of this method have been developed to improve yields and reaction conditions, including the use of various catalysts and solvent-free approaches.
Other significant synthetic routes to the coumarin nucleus include:
Perkin Reaction: This involves the high-temperature reaction of a salicylaldehyde (B1680747) with an acetic anhydride (B1165640) in the presence of an alkali salt like sodium acetate (B1210297).
Knoevenagel Condensation: This method utilizes the reaction of a β-ketoester with a 2-hydroxy aromatic aldehyde, often catalyzed by a weak base such as piperidine (B6355638) or pyridine.
Wittig Reaction: This reaction provides another avenue for coumarin synthesis.
Claisen Rearrangement: This is also a recognized method for constructing the coumarin core.
These methods provide a versatile toolkit for chemists to construct a wide array of coumarin derivatives by varying the starting phenols and β-ketoesters. For instance, the Pechmann condensation of resorcinol (B1680541) provides a direct route to umbelliferone (B1683723) derivatives.
Regioselective Acetylation Strategies for the 7-Hydroxyl Group of Coumarins
Once the 7-hydroxycoumarin scaffold is in place, the next critical step is the regioselective acetylation of the 7-hydroxyl group. This transformation is typically achieved by treating the 7-hydroxycoumarin with an acetylating agent. A common method involves the use of acetic anhydride in the presence of a base like pyridine. This reaction selectively protects the hydroxyl group at the 7-position, leading to the formation of the corresponding 7-acetoxycoumarin (B77463).
The Fries rearrangement of 7-acetoxycoumarins has also been studied, which can lead to the formation of acetyl-hydroxycoumarin isomers. For instance, the rearrangement of 7-acetoxycoumarin can yield both 6-acetyl-7-hydroxycoumarin and 8-acetyl-7-hydroxycoumarin. The regioselectivity of such reactions is a key consideration in the synthesis of specifically substituted coumarins.
Introduction of Methyl Substituents at the 6-Position of Coumarin Scaffolds
The introduction of a methyl group at the 6-position of the coumarin ring is a crucial step in the synthesis of this compound. This can be achieved by starting with a phenol that already contains a methyl group at the desired position relative to the hydroxyl group. For example, using a 4-methylphenol derivative in a Pechmann condensation would lead to a 6-methylcoumarin (B191867).
Alternatively, electrophilic substitution reactions on the pre-formed coumarin ring can be employed, although this can sometimes lead to a mixture of products. The position of the methyl group can significantly influence the biological activity of the resulting coumarin derivative.
Development and Optimization of Multi-Step Synthesis Protocols for this compound
Synthesis of the 6-methyl-7-hydroxycoumarin nucleus: This is often accomplished via a Pechmann condensation between a suitable phenol (e.g., 4-methylresorcinol) and a β-ketoester like ethyl acetoacetate.
Acetylation of the 7-hydroxyl group: The resulting 6-methyl-7-hydroxycoumarin is then acetylated, commonly using acetic anhydride and a catalytic amount of a base, to yield the final product, this compound.
The optimization of such protocols involves fine-tuning reaction conditions such as temperature, reaction time, and the choice of catalysts and solvents to maximize the yield and purity of the desired product at each stage.
Synthesis of Precursor Compounds and Structurally Related Acetoxycoumarin Analogs for Comparative Research
The synthesis of precursor compounds and structural analogs of this compound is essential for comparative studies, such as structure
Chemical Derivatization, Analog Synthesis, and Structure Activity Relationship Sar Studies of 6 Methyl 7 Acetoxycoumarin Analogs
Design and Synthesis of Novel Derivatives of 6-Methyl-7-acetoxycoumarin for Functional Research
The design and synthesis of novel derivatives of this compound are often guided by the objective of enhancing specific biological activities or developing new research tools. Synthetic strategies typically involve modifications at various positions of the coumarin (B35378) ring system.
One common approach involves the derivatization of the core coumarin structure through reactions such as nitration, followed by reduction to introduce an amino group. For instance, the nitration of a coumarin precursor can yield different isomers, such as 6-nitro and 8-nitro derivatives, depending on the reaction conditions. Subsequent reduction of the nitro group provides the corresponding amino coumarins, which can serve as versatile intermediates for further functionalization.
Another synthetic route focuses on the introduction of various substituents at the C3 and C4 positions of the coumarin ring. For example, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position have been synthesized and evaluated for their cytotoxic effects. nih.gov The synthesis of these derivatives often involves condensation reactions, such as the Pechmann condensation, which is a widely used method for preparing coumarins from phenols and β-keto esters. sathyabama.ac.in
Furthermore, the synthesis of hybrid molecules incorporating the coumarin scaffold with other pharmacologically active moieties has been explored. For instance, a series of 6-methyl-3-phenylcoumarins have been designed and synthesized as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B). researchgate.net The synthesis of these compounds was achieved through a Perkin reaction between 5-methylsalicaldehyde and the corresponding phenylacetic acids. researchgate.net
The following table provides examples of synthesized coumarin derivatives and their reported biological activities.
| Compound ID | Derivative Class | Biological Activity |
| 1 | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) | Cytotoxic activity in A549 lung cancer and CRL 1548 liver cancer cell lines. nih.gov |
| 2 | 6-Methyl-3-phenylcoumarins | Selective inhibition of monoamine oxidase B (MAO-B). researchgate.net |
| 3 | 7,8-dihydroxy-4-methylcoumarins with C3-alkyl chains | Cytotoxicity against K562, LS180, and MCF-7 cancer cell lines. nih.gov |
| 4 | 6-acetyl-7-hydroxy-4-methylcoumarin derivatives | Affinity for serotonin (B10506) 5-HT1A receptors. nih.gov |
Rational Design Principles for Modifying the 6-Methyl and 7-Acetoxy Moieties
The rational design of this compound analogs involves strategic modifications of the 6-methyl and 7-acetoxy groups to optimize interactions with specific biological targets. These modifications are often guided by computational modeling and an understanding of the target's binding site.
Modification of the 6-Methyl Moiety: The methyl group at the C6 position can influence the compound's lipophilicity and steric interactions within a binding pocket. In the context of MAO-B inhibition, the presence of a methyl group at C6 in the 3-phenylcoumarin (B1362560) scaffold has been shown to be compatible with potent inhibitory activity. researchgate.net Design principles for modifying this group could involve:
Alkyl chain homologation: Replacing the methyl group with larger alkyl groups (ethyl, propyl, etc.) to probe for additional hydrophobic interactions.
Introduction of functional groups: Converting the methyl group into a hydroxymethyl or carboxymethyl group to introduce hydrogen bonding capabilities.
Bioisosteric replacement: Substituting the methyl group with other small, lipophilic groups such as a chlorine or bromine atom to alter electronic properties.
Modification of the 7-Acetoxy Moiety: The 7-acetoxy group is a key feature that can impact a molecule's properties in several ways. It can act as a prodrug moiety, where the acetyl group is cleaved by cellular esterases to release the more polar 7-hydroxycoumarin. This conversion can be crucial for cellular uptake and subsequent activity. Design principles for this moiety include:
Varying the ester group: Replacing the acetyl group with other acyl groups (e.g., propionyl, butyryl) to modulate the rate of hydrolysis and bioavailability.
Introducing alternative protecting groups: Utilizing other protecting groups for the 7-hydroxyl that may offer different release kinetics or targeting capabilities.
Deacetylation to the 7-hydroxy group: The corresponding 7-hydroxycoumarins are often the active form of the molecule and are themselves key targets for derivatization, such as etherification to introduce larger substituents. For example, in the design of serotonin receptor ligands, the 7-hydroxy group of a 6-acetyl-4-methylcoumarin was alkylated with a linker chain connected to a piperazine (B1678402) moiety. nih.gov
Systematic Evaluation of Substituent Effects on Specific Biological Activities (e.g., Enzymatic Inhibition, Cell Cycle Effects)
The systematic evaluation of how different substituents on the coumarin scaffold affect biological activity is a cornerstone of SAR studies.
Enzymatic Inhibition: Research on 6-methylcoumarin (B191867) derivatives has demonstrated their potential as enzyme inhibitors. A study on a series of 6-methyl-3-phenylcoumarins revealed potent and selective inhibition of MAO-B. researchgate.net The inhibitory activity was found to be highly dependent on the substitution pattern of the 3-phenyl ring. For instance, compound 5n from this series, with a specific substitution on the phenyl ring, exhibited an IC50 value of 0.0601 μM for MAO-B inhibition, demonstrating high potency and selectivity. rsc.org
Docking studies of these inhibitors into the active site of human MAO-B have provided insights into the molecular basis of their activity. These studies suggest that the coumarin scaffold interacts with key residues in the enzyme's binding pocket, and the substituents on the 3-phenyl ring can form additional favorable interactions, such as π–π stacking with tyrosine residues. rsc.org
In another example, the inhibitory effects of 6-methylcoumarin on human cytochrome P450 2A6 (CYP2A6) have been investigated. 6-Methylcoumarin is oxidized by CYP2A6 to the fluorescent 7-hydroxy-6-methylcoumarin. nih.govresearchgate.net This metabolic activity can be inhibited by other coumarin derivatives, highlighting the importance of the substitution pattern in determining interactions with metabolizing enzymes. nih.govresearchgate.net
The following table summarizes the inhibitory activities of selected coumarin derivatives against different enzymes.
| Compound | Target Enzyme | IC50 / Ki |
| Compound 5n (a 6-methyl-3-phenylcoumarin derivative) | MAO-B | IC50 = 0.0601 μM rsc.org |
| SB5 (a 3-substituted coumarin) | MAO-A | Ki = 0.97 ± 0.042 µM researchgate.net |
| SB11 (a 3-substituted coumarin) | MAO-B | Ki = 0.12 ± 0.006 µM researchgate.net |
| 6-Methylcoumarin | CYP2A6 | Km = 0.64-0.91 µM nih.govresearchgate.net |
Cell Cycle Effects: Certain acetoxycoumarin derivatives have been shown to exert cytotoxic effects on cancer cell lines by inducing cell cycle arrest. For example, a study on new acetoxycoumarin derivatives found that compounds 5 and 7 caused cell phase arrest in lung and liver cancer cell lines. nih.gov Specifically, compound 7 (4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) exhibited the highest cytotoxic activity among the tested compounds, with LD50 values of 48.1 μM in A549 lung cancer cells and 45.1 μM in CRL 1548 liver cancer cells. nih.gov
The ability of these compounds to interfere with the cell cycle suggests that they may be valuable as lead structures for the development of new anticancer agents. The specific phase of the cell cycle that is arrested can depend on the chemical structure of the coumarin derivative and the type of cancer cell being studied.
Role of the Acetoxy Functional Group in Modulating Molecular Recognition and Bioavailability in Research Models
The acetoxy functional group at the C7 position plays a significant role in modulating the physicochemical properties of coumarin derivatives, which in turn affects their molecular recognition and bioavailability.
Molecular Recognition: The acetoxy group can influence how a molecule interacts with its biological target. In some cases, the acetylated form of a coumarin may have a different binding affinity or specificity compared to its hydroxylated counterpart. Research has identified a microsomal enzyme, termed acetoxy drug: protein transacetylase (TAase), that catalyzes the transfer of acetyl groups from acetylated polyphenols, including acetoxycoumarins, to receptor proteins. nih.gov The activity of this enzyme is sensitive to the structure of the acetoxycoumarin substrate. For instance, acetoxy coumarins with a methyl group at the C4 position were found to enhance TAase activity compared to those with a phenyl ring at C4. nih.gov This suggests that the steric and electronic properties of substituents on the coumarin ring can influence the recognition and catalytic efficiency of TAase.
Bioavailability: The acetoxy group generally increases the lipophilicity of a molecule compared to the corresponding hydroxyl group. This can enhance its ability to cross cell membranes and improve its oral bioavailability. The acetoxy group can function as a prodrug, where it is cleaved by intracellular esterases to release the active, more polar 7-hydroxycoumarin. This strategy can be used to improve the delivery of the active compound to its site of action.
The melanogenesis-stimulating effect of 7-acetoxy-4-methylcoumarin (B160210) (7A4MC) in B16F10 melanoma cells provides an example of the biological activity of an acetoxycoumarin. mdpi.com In this study, 7A4MC increased melanin (B1238610) production in a dose-dependent manner without significant cytotoxicity. mdpi.com The compound was found to upregulate the expression of key enzymes involved in melanogenesis, such as tyrosinase. mdpi.com The presence of the acetoxy group in 7A4MC likely contributes to its cellular uptake and subsequent biological effects.
Development of this compound-Based Fluorescent Probes and Labeling Reagents for Biochemical Assays
The fluorescent properties of the coumarin scaffold make it an attractive platform for the development of probes and labeling reagents for biochemical assays. medchemexpress.commedchemexpress.com 7-Hydroxycoumarins, which can be generated from 7-acetoxycoumarins via esterase activity, are particularly well-known for their fluorescence. nih.gov
The development of fluorescent probes based on the 6-methyl-7-hydroxycoumarin core (the deacetylated form of this compound) can be envisioned for various applications. The fluorescence of these compounds is often sensitive to the local environment, making them useful for probing binding events or enzymatic reactions.
Fluorescent Probes: 7-Hydroxycoumarins have been utilized as affinity-based fluorescent probes for competitive binding studies. For instance, 7-hydroxycoumarin fluorophores have been shown to bind to the active site of macrophage migration inhibitory factor (MIF), leading to fluorescence quenching. nih.gov This property was exploited to develop a competitive binding assay where the displacement of the fluorescent probe by a potential inhibitor results in the recovery of fluorescence. nih.gov
Similarly, a 6-methyl-7-hydroxycoumarin scaffold could be functionalized to create probes for other biological targets. The methyl group at the C6 position can be used to fine-tune the spectral properties or to introduce additional functionalities for targeting specific cellular compartments or proteins.
Labeling Reagents: Coumarin derivatives can be modified to create reactive labeling reagents for attaching a fluorescent tag to biomolecules such as proteins, peptides, and nucleic acids. thermofisher.com For example, 7-amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorescent label for peptide substrates in protease assays. caymanchem.com Cleavage of the peptide by a protease releases the highly fluorescent AMC, providing a sensitive measure of enzyme activity. caymanchem.com
A 6-methyl-7-aminocoumarin derivative, which could be synthesized from a 6-methyl-7-nitrocoumarin precursor, could similarly be developed into a fluorescent labeling reagent. The amino group provides a handle for conjugation to biomolecules via the formation of stable amide bonds. thermofisher.com The specific excitation and emission wavelengths of such a probe would be influenced by the substitution pattern on the coumarin ring, including the presence of the 6-methyl group.
The following table lists some common coumarin-based fluorescent probes and their applications.
| Probe/Label | Structure | Application | Excitation/Emission Maxima |
| 7-Amino-4-methylcoumarin (AMC) | 7-amino, 4-methyl substituted coumarin | Fluorescent label for protease substrates. caymanchem.com | 345 nm / 445 nm caymanchem.com |
| 7-Hydroxycoumarin | 7-hydroxy substituted coumarin | Fluorescent probe for enzyme activity and binding studies. nih.gov | Varies with environment |
| 7-Methoxycoumarin | 7-methoxy substituted coumarin | Used in studies of enzyme activity (O-dealkylation). | ~325 nm / ~390 nm |
Advanced Analytical Methodologies for 6 Methyl 7 Acetoxycoumarin Research
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of 6-Methyl-7-acetoxycoumarin. Its versatility is enhanced through the use of advanced detection methods, particularly fluorescence detection, which offers superior sensitivity and selectivity for fluorescent compounds like coumarins.
Fluorescence Detection Method Development and Validation for Quantification
The intrinsic fluorescence of the coumarin (B35378) ring system makes fluorescence detection an ideal choice for the sensitive quantification of this compound. Method development for HPLC with fluorescence detection (HPLC-FLD) involves a systematic optimization of several key parameters to achieve the desired performance characteristics.
Method Development: The primary objective is to develop a method that is simple, sensitive, reliable, and accurate. nih.gov The development process for quantifying this compound would typically involve:
Selection of an appropriate HPLC column: A reversed-phase C18 column is commonly used for the separation of coumarin derivatives. nih.govnih.gov
Optimization of the mobile phase: A mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and water is typically employed. yu.edu.jo The composition can be delivered in an isocratic (constant composition) or gradient (varying composition) mode to achieve the best separation.
Setting the fluorescence detector wavelengths: The excitation and emission wavelengths must be optimized to maximize the fluorescence signal of this compound while minimizing background noise. For similar coumarin compounds, excitation wavelengths are often in the range of 320-380 nm, with emission being detected between 418-460 nm. nih.govnih.gov
Internal Standard Selection: An appropriate internal standard (IS) is crucial for accurate quantification, as it compensates for variations in injection volume and potential matrix effects. The IS should be structurally similar to the analyte and have a similar retention time without co-eluting.
Method Validation: Once the method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). yu.edu.jo Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net This is typically assessed by analyzing a series of standards over a defined concentration range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day and inter-day). nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For fluorescence detection, these limits are typically in the nanogram per milliliter (ng/mL) range. nih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iajpr.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. iajpr.com
A typical validated HPLC-FLD method for a coumarin derivative might exhibit a linear range of 5-1000 ng/mL with a high correlation coefficient (r² > 0.999). nih.gov The accuracy could be greater than 95%, with intra- and inter-day precision having an RSD of less than 3%. nih.gov
Table 1: Typical Validation Parameters for an HPLC-FLD Method
| Parameter | Typical Acceptance Criteria | Example Value for a Coumarin Derivative nih.gov |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9999 |
| Accuracy (% Recovery) | 80-120% | >95% |
| Precision (% RSD) | ≤ 2-3% | <2.2% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 5 ng/mL |
Pre-column and Post-column Derivatization Strategies for Enhanced Sensitivity and Selectivity
While this compound is inherently fluorescent, derivatization techniques can be employed to further enhance sensitivity and selectivity, especially when dealing with very low concentrations or complex matrices. mdpi.com Derivatization involves chemically modifying the analyte to produce a new compound with improved detection characteristics. researchgate.net
Pre-column Derivatization: In this approach, the analyte is derivatized before injection into the HPLC system. academicjournals.org This strategy offers several advantages, including the removal of excess derivatizing reagent before analysis, which can reduce background noise. For coumarins, pre-column derivatization might be particularly useful if the native fluorescence is weak or subject to quenching by matrix components. A common strategy involves using a labeling reagent that reacts with a specific functional group on the analyte to attach a highly fluorescent tag. nih.gov For instance, if this compound is hydrolyzed to its corresponding 7-hydroxy derivative, reagents that target the phenolic hydroxyl group could be used. nih.gov
Post-column Derivatization: Here, the derivatization reaction occurs after the separation on the HPLC column and before the detector. pickeringlabs.com This technique is advantageous because it does not alter the chromatographic behavior of the original analyte and can be automated. pickeringlabs.com A reagent is continuously mixed with the column effluent in a reaction coil. pickeringlabs.com For coumarin derivatives, a post-column pH change can significantly enhance fluorescence. For example, introducing a basic solution like sodium hydroxide (B78521) can cause ring-opening of the coumarin lactone, leading to a highly fluorescent phenolate (B1203915) species, thereby increasing the sensitivity of the method. oup.com
Table 2: Comparison of Pre-column and Post-column Derivatization
| Feature | Pre-column Derivatization | Post-column Derivatization |
|---|---|---|
| Reaction Time | Can be longer, performed offline | Must be rapid and online |
| Excess Reagent | Can be removed prior to injection | Passes through the detector, potentially increasing background |
| Chromatography | Separates the derivative | Separates the original analyte |
| Automation | Can be more complex to automate | Easily automated with a reaction coil |
| Byproducts | Multiple derivatives can be formed | Less likely to form multiple products |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability for GC analysis. springernature.com
The primary application of GC-MS in this context is for metabolic profiling studies. mdpi.com Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov To analyze this compound and its potential metabolites by GC-MS, a derivatization step, typically silylation, is employed. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogen atoms on polar functional groups (like hydroxyl groups that would be present after hydrolysis) with a non-polar trimethylsilyl (B98337) (TMS) group. mdpi.com This process makes the molecule more volatile and suitable for GC separation.
The GC separates the derivatized compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in their identification. mdpi.com The resulting mass spectra can be compared to spectral libraries for confirmation.
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. labcompare.com It offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of solvents and samples. nih.gov
CE has been successfully applied to the separation of structurally similar coumarin derivatives. nih.govresearchgate.net In a study involving 20 coumarin derivatives, a CE method was developed that achieved total separation using a borate (B1201080) buffer at a basic pH in the presence of cyclodextrins and organic solvents like acetonitrile and methanol. nih.govresearchgate.net The high resolving power of CE makes it particularly suitable for analyzing complex mixtures containing multiple coumarin analogues or for purity testing of this compound. Detection in CE is most commonly performed using UV-Vis absorption, but coupling with more sensitive detectors like laser-induced fluorescence (LIF) or mass spectrometry (CE-MS) can significantly enhance its capabilities for trace analysis. nih.govdntb.gov.ua
Advanced Spectrophotometric Techniques (e.g., Three-Dimensional Excitation-Emission Matrix (EEM) Fluorescence with Second-Order Calibration Methods like PARAFAC and SWATLD)
Three-dimensional excitation-emission matrix (EEM) fluorescence spectroscopy is a powerful technique that provides a comprehensive fluorescence fingerprint of a sample. nih.gov An EEM is generated by recording the fluorescence emission spectra at a series of excitation wavelengths, resulting in a three-dimensional plot of excitation wavelength versus emission wavelength versus fluorescence intensity. researchgate.net This technique is highly valuable for the analysis of complex mixtures as it can resolve the contributions of multiple fluorescent components. semanticscholar.org
For the analysis of this compound, EEM fluorescence can provide detailed spectral information that can be used for both qualitative and quantitative purposes. When combined with second-order calibration methods like Parallel Factor Analysis (PARAFAC) and Self-weighted Alternating Trilinear Decomposition (SWATLD), EEM can be used to quantify the analyte of interest even in the presence of unknown fluorescent interferents. These chemometric methods decompose the complex EEM data into the individual excitation and emission spectra and relative concentrations of the fluorescent components.
Application of Analytical Methods in Complex Biological Matrices (e.g., in vitro Cell Culture Extracts, Enzyme Assay Samples)
The analysis of this compound in complex biological matrices such as cell culture extracts and enzyme assay samples presents significant challenges due to the presence of numerous interfering substances. The choice of analytical method depends on the specific requirements of the study, such as the required sensitivity and the nature of the biological matrix.
In a study investigating the metabolism of 6-methylcoumarin (B191867) by human and other animal liver microsomes, HPLC with fluorescence detection was used to analyze the formation of the fluorescent metabolite, 7-hydroxy-6-methylcoumarin. researchgate.net This demonstrates the direct applicability of HPLC-FLD for monitoring enzymatic reactions involving coumarin derivatives.
For analyzing the compound in urine, a biomarker of exposure, HPLC with fluorescence detection (HPLC-FLD) can be utilized after a sample preparation step involving hydrolysis and solid-phase extraction to clean up the sample and concentrate the analyte.
Future Research Directions and Potential Academic Applications
Elucidation of Undiscovered Molecular Targets and Interaction Partners of 6-Methyl-7-acetoxycoumarin
While derivatives of the 6-methylcoumarin (B191867) scaffold have been identified as potent inhibitors of specific enzymes, the full spectrum of their molecular interactions within the cell remains largely uncharted. Future research is poised to uncover novel protein targets and binding partners, thereby revealing new biological functions and therapeutic possibilities.
A primary area of investigation has been the inhibition of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters and a target for neurological disorders. researchgate.netrsc.org Studies have shown that 6-methyl-3-phenylcoumarin derivatives can act as highly potent and selective MAO-B inhibitors. researchgate.netrsc.org For instance, compound 5n (a 6-methyl-3-phenylcoumarin derivative) exhibited an IC50 value of 0.0601 μM with over 1664-fold selectivity for MAO-B over MAO-A. rsc.org Molecular docking studies suggest that these compounds bind within the active site of human MAO-B (hMAO-B), with key π–π stacking interactions between the phenyl ring at position 3 of the coumarin (B35378) and the Tyr326 residue of the enzyme. researchgate.netrsc.org
Beyond MAO-B, cytochrome P450 (CYP) enzymes, particularly CYP2A6, represent another important class of interaction partners. researchgate.net In vitro and in silico methods have been used to evaluate the metabolic and inhibitory properties of related compounds like 6-methylcoumarin. researchgate.net Docking and molecular dynamics simulations have demonstrated a favorable orientation for the hydroxylation of 6-methylcoumarin by CYP2A6 and its mouse ortholog, CYP2A5. researchgate.net
Furthermore, recent research has expanded the target profile to include serotonin (B10506) receptors. nih.govmdpi.com Derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin, a closely related scaffold, have been designed as high-affinity ligands for the 5-HT1A receptor, with some compounds showing Ki values in the sub-nanomolar range, comparable to reference agonists like 8-OH-DPAT. nih.govmdpi.com
Future work should employ advanced proteomics techniques, such as chemical proteomics and affinity chromatography-mass spectrometry, using this compound-based probes to systematically pull down and identify unknown binding partners in various cell and tissue types. This will be crucial for understanding the compound's polypharmacology and identifying new applications.
| Derivative Class | Target | Key Finding | Reference |
|---|---|---|---|
| 6-methyl-3-phenylcoumarins | Monoamine Oxidase B (MAO-B) | Compound 5n showed an IC50 of 0.0601 μM and >1664-fold selectivity. | researchgate.netrsc.org |
| 6-methylcoumarin | Cytochrome P450 2A6 (CYP2A6) | Oxidized to 7-hydroxy-6-methylcoumarin with a Km of 0.64-0.91 µM. | researchgate.net |
| 6-acetyl-7-hydroxy-4-methylcoumarin derivatives | Serotonin Receptor 5-HT1A | Compound 7 exhibited a Ki of 0.57 nM. | nih.govmdpi.com |
Exploration of Novel and Greener Synthetic Pathways for the Compound
The synthesis of coumarins is well-established, with the Pechmann reaction being a cornerstone method. pharmrecord.com This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. pharmrecord.com For this compound, a plausible route involves the synthesis of its precursor, 7-hydroxy-6-methylcoumarin, followed by acetylation. The acetylation of a hydroxycoumarin is a standard procedure, often achieved by reacting the hydroxy derivative with acetic anhydride (B1165640).
However, traditional synthetic methods often rely on harsh conditions, such as the use of concentrated sulfuric acid, and produce significant waste. scribd.com Future research must focus on developing novel and greener synthetic pathways that are more environmentally benign, efficient, and scalable.
Key areas for exploration include:
Catalyst Development: Investigating solid acid catalysts, reusable catalysts, or ionic liquids to replace corrosive mineral acids like sulfuric acid. This can simplify workup procedures and minimize waste.
Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and improve yields, as has been demonstrated for the synthesis of other coumarin derivatives. mdpi.com
Solvent-Free or Aqueous-Based Reactions: Designing synthetic routes that operate under solvent-free conditions or in environmentally friendly solvents like water would significantly improve the green credentials of the synthesis.
Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the coumarin scaffold could offer high selectivity and mild reaction conditions.
The development of such methods is not only of academic interest but also crucial for the sustainable production of these compounds for broader applications.
Development of Advanced Spectroscopic Probes and Imaging Agents Based on the this compound Scaffold
Coumarins are renowned for their fluorescent properties, making them ideal scaffolds for the development of spectroscopic probes and imaging agents. nih.gov The this compound core, with its inherent fluorescence, provides a robust starting point for creating tools to visualize and quantify biological processes in real-time.
Future research in this area should focus on:
Tuning Photophysical Properties: Systematically modifying the coumarin scaffold through chemical derivatization to fine-tune its absorption and emission wavelengths, quantum yield, and Stokes shift. For example, introducing electron-donating or withdrawing groups at various positions can alter the electronic structure and, consequently, the fluorescence properties.
Designing "Turn-On" Probes: Creating probes that are initially non-fluorescent or weakly fluorescent but become highly emissive upon interaction with a specific analyte (e.g., an enzyme, a reactive oxygen species, or a metal ion). This "turn-on" mechanism provides a high signal-to-noise ratio for sensitive detection.
Target-Specific Imaging Agents: Conjugating the coumarin scaffold to ligands that bind to specific proteins or cellular structures. This would allow for the targeted imaging of organelles, receptors, or other biomolecules within living cells. The use of coumarin derivatives in studying protein-ligand interactions through fluorescence spectroscopy has already been established, confirming the utility of this approach. bohrium.com
Photoactivatable Groups: Research into related bromohydroxycoumarin derivatives has shown their potential as photoactivatable "caged" compounds, which can release a bioactive molecule upon light irradiation. researchgate.net This principle could be applied to the this compound scaffold to develop tools for spatiotemporal control of biological activity.
Integration of Multiscale Computational Approaches to Predict and Validate Biological Activities
Computational chemistry has become an indispensable tool in modern drug discovery and chemical biology. For the this compound scaffold, integrating multiscale computational approaches can accelerate the discovery process, provide mechanistic insights, and guide the rational design of new derivatives.
Molecular Docking: As already demonstrated in studies on MAO-B and CYP2A6 inhibitors, molecular docking is crucial for predicting the binding poses of ligands within protein active sites. researchgate.netrsc.orgresearchgate.net Future studies can use docking to screen large virtual libraries of coumarin derivatives against a wide array of potential protein targets, prioritizing candidates for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of ligand-protein interactions, allowing researchers to assess the stability of binding poses predicted by docking and to understand the conformational changes that occur upon binding. researchgate.net This can reveal allosteric effects and help explain the molecular basis of activity.
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure of the coumarin scaffold. researchgate.net This is valuable for understanding its reactivity, spectroscopic properties, and the nature of non-covalent interactions that govern protein binding.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of coumarin derivatives with their biological activity, QSAR can predict the activity of novel, unsynthesized compounds, thereby streamlining the design-synthesis-test cycle.
The synergy between these computational methods and experimental validation will be key to efficiently exploring the chemical space around the this compound scaffold.
Design of Highly Selective and Potent Molecular Tools Derived from this compound for Fundamental Biological Research
Beyond therapeutic potential, the this compound scaffold is an excellent starting point for designing highly specific molecular tools to probe fundamental biological questions. The goal here is not necessarily to create a drug, but a compound with exquisite potency and selectivity for a single target, enabling its function to be studied with minimal off-target effects.
Future design strategies should focus on:
Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the coumarin structure with other chemical groups that retain or enhance the desired biological activity while improving selectivity or other properties.
Structure-Guided Design: Using high-resolution crystal structures of target proteins in complex with coumarin ligands to guide the design of new derivatives that make optimal interactions with the binding site. The detailed interaction models from docking studies of MAO-B inhibitors provide a strong foundation for this approach. researchgate.netrsc.org
Covalent Probes: Incorporating reactive functional groups (e.g., vinyl sulfones) onto the scaffold to create covalent inhibitors. Covalent probes can provide durable and highly specific labeling of a target protein, making them powerful tools for activity-based protein profiling and target validation.
Multi-functional Molecules: Designing molecules that combine the coumarin scaffold with other functional units, such as a biotin (B1667282) tag for affinity purification or a photoaffinity label for identifying binding partners. mdpi.com
By developing a suite of such precision molecular tools, researchers can dissect complex signaling pathways and cellular processes, contributing to a deeper understanding of biology.
Q & A
Basic: What are the optimal synthetic routes for 6-Methyl-7-acetoxycoumarin, and how do reaction conditions influence yield and purity?
The most common synthetic approach involves Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. Key factors include:
- Solvent selection : Concentrated sulfuric acid or trifluoroacetic acid enhances cyclization efficiency .
- Temperature control : Reactions performed at 60–80°C minimize side-product formation.
- Post-synthetic modification : Acetylation of the 7-hydroxy group using acetic anhydride under anhydrous conditions achieves the target compound. Yield optimization (typically 65–75%) requires stoichiometric control of acylating agents .
Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?
Discrepancies often arise from:
- Metabolic instability : Phase I/II metabolism (e.g., hydrolysis of the acetoxy group) may reduce bioavailability. Use liver microsome assays to identify metabolites .
- Solubility limitations : Poor aqueous solubility (predicted LogP ~2.8) can hinder in vivo absorption. Employ nanoparticle encapsulation or co-solvent systems (e.g., PEG-400) to enhance bioavailability .
- Species-specific differences : Validate findings across multiple animal models to isolate confounding factors .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C6, acetoxy at C7) .
- HPLC-UV : Use C18 columns with acetonitrile/water gradients (70:30 v/v) to assess purity (>95% threshold for biological assays) .
- Mass spectrometry (ESI-MS) : Expected [M+H]⁺ peak at m/z 233.1 .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of aerosols .
- Spill management : Absorb spills with diatomaceous earth; decontaminate surfaces with ethanol .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: How can computational modeling predict the interaction mechanisms of this compound with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP2D6) or kinases. Prioritize docking poses with ΔG ≤ -7 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., 65% intestinal absorption) and blood-brain barrier penetration (low) .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process standardization : Fix reaction time (8–12 hr), temperature (±2°C), and reagent ratios (resorcinol:β-keto ester = 1:1.1) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol .
- Quality control : Implement LC-MS batch testing to monitor impurities (e.g., residual acetic acid) .
Advanced: How do researchers validate the specificity of this compound in enzyme inhibition assays?
- Negative controls : Compare activity against scrambled or inactive analogs (e.g., 6-Methylcoumarin) .
- Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to confirm target engagement .
- Off-target screening : Test against panels of related enzymes (e.g., CYP3A4, COX-2) to rule out cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
